![molecular formula C8H11ClN2OS B3005601 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine CAS No. 339105-10-1](/img/structure/B3005601.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine
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Overview
Description
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine, commonly referred to as CTM, is a chemical compound that has been studied for its potential applications in various scientific research fields. CTM is a heterocyclic compound that has been found to possess a wide range of properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities, as well as being a potential inhibitor of certain enzymes. CTM is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain.
Scientific Research Applications
- Thiazoles, including derivatives like 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine, exhibit antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens . Further studies could focus on optimizing their activity, understanding mechanisms, and developing novel antimicrobial agents.
- Some thiazole-based compounds, such as tiazofurin, demonstrate anticancer activity. Investigating the specific effects of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine on cancer cell lines could provide valuable insights for drug development .
- Given the prevalence of inflammatory diseases, investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies. Understanding its mechanisms and interactions with inflammatory pathways is crucial .
- Thiazoles play a vital role in medicinal chemistry. Researchers can explore modifications of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine to enhance its pharmacological properties. This includes optimizing bioavailability, selectivity, and safety profiles .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Applications
Drug Design and Discovery
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets, affecting a wide range of biological activities .
Mode of Action
Thiazole derivatives have been reported to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antiviral, anticonvulsant, antimycobacterial, antimicrobial, antidiabetic, and antioxidant activities .
properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c9-8-10-5-7(13-8)6-11-1-3-12-4-2-11/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSYAAIJCBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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